molecular formula C20H17ClN4O3 B11475467 methyl 6-(1H-benzimidazol-1-ylmethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-(1H-benzimidazol-1-ylmethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11475467
M. Wt: 396.8 g/mol
InChI Key: MYVVTAIPBPPNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, followed by the introduction of the chlorophenyl group and the formation of the tetrahydropyrimidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the benzimidazole or tetrahydropyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole, albendazole, and omeprazole share the benzimidazole core structure and exhibit similar biological activities.

    Chlorophenyl Compounds: Compounds containing the chlorophenyl group, such as chloramphenicol and diclofenac, have comparable chemical properties and applications.

Uniqueness

METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzimidazole and tetrahydropyrimidine rings, along with the chlorophenyl group, allows for diverse interactions and applications not seen in simpler compounds.

Properties

Molecular Formula

C20H17ClN4O3

Molecular Weight

396.8 g/mol

IUPAC Name

methyl 6-(benzimidazol-1-ylmethyl)-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H17ClN4O3/c1-28-19(26)17-15(10-25-11-22-14-4-2-3-5-16(14)25)23-20(27)24-18(17)12-6-8-13(21)9-7-12/h2-9,11,18H,10H2,1H3,(H2,23,24,27)

InChI Key

MYVVTAIPBPPNJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3C=NC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.